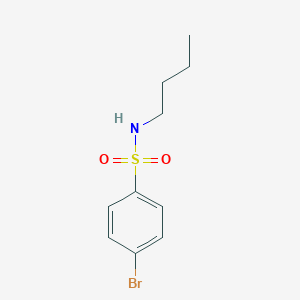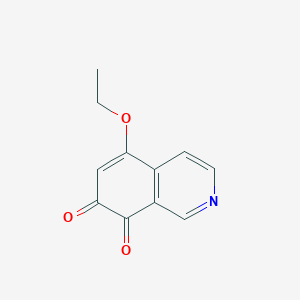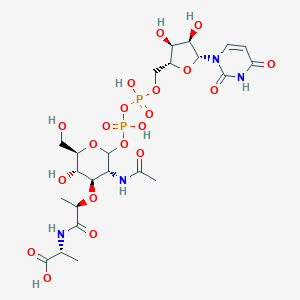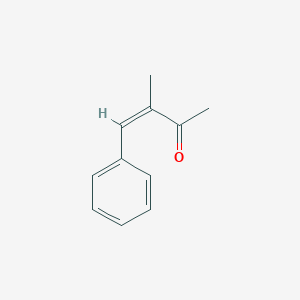
3-Methyl-4-phenyl-3-buten-2-one
Vue d'ensemble
Description
3-Methyl-4-phenyl-3-buten-2-one is a chemical compound with the molecular formula C11H12O . It has a camphor-like odor .
Synthesis Analysis
3-Methyl-4-phenyl-3-buten-2-one can be prepared by the condensation of benzaldehyde with butanone in the presence of dry, gaseous HCl at low temperature . In another synthesis method, benzaldehyde and methyl ethyl ketone (MEK) are mixed in a flask, stirred and chilled at 0 °C. HCl gas is then bubbled slowly through the mixture for 1.5 hours .Molecular Structure Analysis
The molecular weight of 3-Methyl-4-phenyl-3-buten-2-one is 160.2124 . The IUPAC Standard InChI is InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+ . The 3D structure of the molecule can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Phenyl-3-buten-2-one, a similar compound, is known to react with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .Physical And Chemical Properties Analysis
3-Methyl-4-phenyl-3-buten-2-one has a density of 1.0±0.1 g/cm3, a boiling point of 269.6±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.8±3.0 kJ/mol and a flash point of 96.3±18.0 °C . The index of refraction is 1.553, and the molar refractivity is 51.3±0.3 cm3 .Applications De Recherche Scientifique
Chemical Structure and Properties
“3-Methyl-4-phenyl-3-buten-2-one” is a chemical compound with the formula C11H12O . It has a molecular weight of 160.2124 . This compound is also known as α-Methylbenzylideneacetone .
Use in Electroplating
This compound, also known as benzylideneacetone, is used as an additive for zinc electroplating in aqueous media . It is insoluble in water and therefore is dissolved in methanol before being added to electroplating baths .
Substrate for Glutathione Transferase
“3-Methyl-4-phenyl-3-buten-2-one” serves as a substrate for the enzyme glutathione transferase . Glutathione transferase plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of substrates.
Reactant in Organic Synthesis
This compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This reaction is significant in the field of organic synthesis, contributing to the production of various pharmaceuticals and fine chemicals.
Metabolite in Human Body
Interestingly, “3-Methyl-4-phenyl-3-buten-2-one” has been found in human blood plasma . However, the exact role and significance of this metabolite in human physiology are still under investigation.
Safety and Hazards
3-Methyl-4-phenyl-3-buten-2-one causes skin irritation and serious eye irritation. It may also cause an allergic skin reaction . Protective measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the substance in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .
Mécanisme D'action
Target of Action
The primary target of 3-Methyl-4-phenyl-3-buten-2-one is the enzyme glutathione transferase . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to xenobiotic substrates for the purpose of detoxification .
Mode of Action
3-Methyl-4-phenyl-3-buten-2-one acts as a substrate for glutathione transferase . It undergoes a reaction with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . This interaction results in the modification of the target molecules, potentially altering their function or rendering them more suitable for excretion .
Pharmacokinetics
Given its molecular weight of160.2124 , it is likely that the compound has good bioavailability and can be absorbed and distributed throughout the body. Its metabolism involves the action of glutathione transferase , and the resulting metabolites are likely excreted via the usual routes (kidneys, liver).
Result of Action
The molecular and cellular effects of 3-Methyl-4-phenyl-3-buten-2-one’s action are largely dependent on the specific molecules it interacts with. As a substrate for glutathione transferase, it may contribute to the detoxification of various compounds and protect cells from oxidative stress .
Action Environment
The action, efficacy, and stability of 3-Methyl-4-phenyl-3-buten-2-one can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and its interaction with glutathione transferase . Additionally, the presence of other compounds (e.g., competitive inhibitors) could influence its efficacy.
Propriétés
IUPAC Name |
(E)-3-methyl-4-phenylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-9(10(2)12)8-11-6-4-3-5-7-11/h3-8H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJFBHBDOAIIGS-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
pale yellow crystalline solid with a sweet, fruity, berry, camphor odour | |
| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |
| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/798/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
3-Methyl-4-phenyl-3-buten-2-one | |
CAS RN |
1901-26-4, 42968-14-9 | |
| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001901264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-4-phenyl-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042968149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-167115 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Buten-2-one, 3-methyl-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-methyl-4-phenyl-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.000 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-4-PHENYL-3-BUTEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4887E8C9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Has 3-Methyl-4-phenyl-3-buten-2-one been explored in any biological applications?
A2: Yes, 3-Methyl-4-phenyl-3-buten-2-one has been investigated as a model substrate for bioreduction reactions. [] Specifically, researchers have explored the use of whole-cell biocatalysts, such as yeast strains, to reduce the compound into chiral alcohols. These optically active alcohols are valuable building blocks for synthesizing chiral drugs and natural products. [] The study found that the stereoselectivity of the bioreduction was influenced by the steric and electronic properties of the substituents on the 3-Methyl-4-phenyl-3-buten-2-one molecule. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



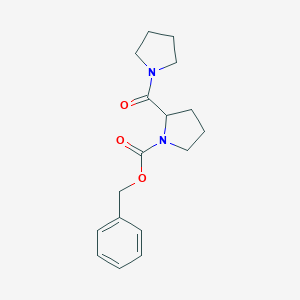
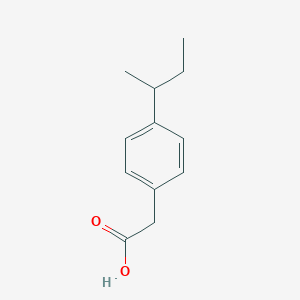
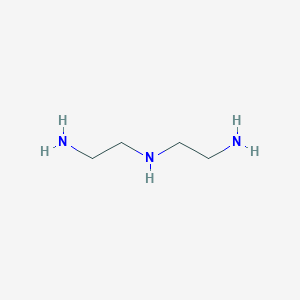
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)


![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
